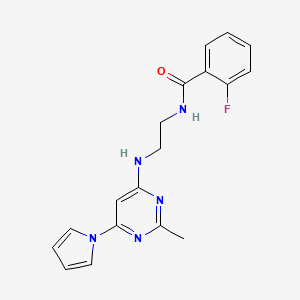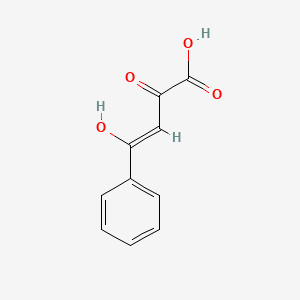![molecular formula C26H26FN5O3 B2842393 2-(4-ethoxyphenyl)-5-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)pyrazolo[1,5-a]pyrazin-4(5H)-one CAS No. 941938-65-4](/img/structure/B2842393.png)
2-(4-ethoxyphenyl)-5-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)pyrazolo[1,5-a]pyrazin-4(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(4-ethoxyphenyl)-5-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)pyrazolo[1,5-a]pyrazin-4(5H)-one is a useful research compound. Its molecular formula is C26H26FN5O3 and its molecular weight is 475.524. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Pharmacological Activities
Compounds with similar structural features have been synthesized and evaluated for their potential pharmacological activities. For instance, the synthesis of pyrazolopyranopyrimidinones and pyrazolopyranopyrimidines, which share a resemblance in their heterocyclic system, has been explored. These compounds are anticipated to possess considerable chemical and pharmacological activities, including antioxidant and anticancer activities. The synthesized compounds underwent evaluation for their structural integrity using spectroscopic data and elemental analysis, highlighting the scientific interest in exploring the functional capabilities of such molecules (Mahmoud, El-Bordany, & Elsayed, 2017).
Antimicrobial Activities
Another area of interest is the synthesis of new derivatives with potential antimicrobial activities. For example, novel 1,2,4-triazole derivatives were synthesized and tested for their antimicrobial efficacy against various microorganisms. These compounds, synthesized from ester ethoxycarbonylhydrazones and primary amines, displayed moderate to good antimicrobial activities, suggesting their potential as therapeutic agents (Bektaş et al., 2007).
G Protein-Biased Dopaminergics
Research has also been conducted on the development of G protein-biased dopaminergics, incorporating a pyrazolo[1,5-a]pyridine substructure, akin to the queried compound. These studies aimed at designing compounds favoring the activation of G proteins over β-arrestin recruitment at dopamine D2 receptors. The pharmacological characterization of these compounds revealed their potential as novel therapeutics with specific functional selectivity, which could be beneficial in treating conditions like schizophrenia (Möller et al., 2017).
Antibacterial and Biofilm Inhibition
Compounds with bis(pyrazole-benzofuran) hybrids linked via a piperazine linker have been synthesized and demonstrated significant antibacterial efficacies and biofilm inhibition activities. These compounds were evaluated against various bacterial strains, including E. coli and S. aureus, showing potential as effective antibacterial agents and biofilm inhibitors (Mekky & Sanad, 2020).
Properties
IUPAC Name |
2-(4-ethoxyphenyl)-5-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl]pyrazolo[1,5-a]pyrazin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26FN5O3/c1-2-35-22-9-3-19(4-10-22)23-17-24-26(34)31(15-16-32(24)28-23)18-25(33)30-13-11-29(12-14-30)21-7-5-20(27)6-8-21/h3-10,15-17H,2,11-14,18H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUSBMTMLYZVFPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC(=O)N4CCN(CC4)C5=CC=C(C=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26FN5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

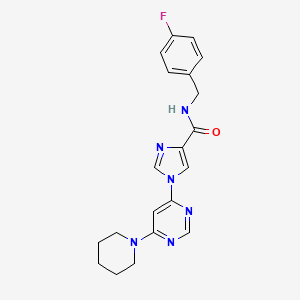
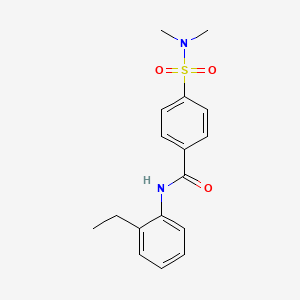

![(E)-2-Phenyl-N-(2-phenyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)ethenesulfonamide](/img/structure/B2842318.png)
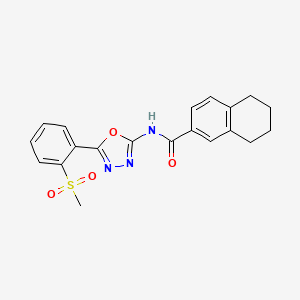
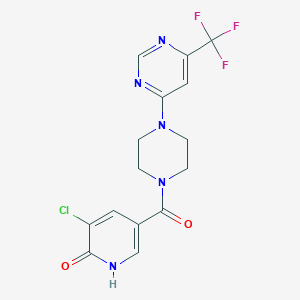
![N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-2-(p-tolyl)acetamide](/img/structure/B2842326.png)
![3-{[2-(4-Sulfamoylphenyl)ethyl]sulfamoyl}benzoic acid](/img/structure/B2842327.png)
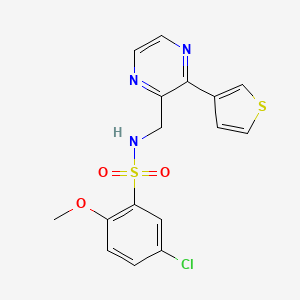
![4-(tert-butyl)-N-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2842330.png)
![5-[2-(5-Chloro-2-hydroxyanilino)vinyl]-3-phenyl-4-isoxazolecarbonitrile](/img/structure/B2842331.png)
